molecular formula C23H23ClN4O2 B10910992 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10910992
M. Wt: 422.9 g/mol
InChI Key: ZXILDPJLMAIZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and methoxyphenyl groups.

Preparation Methods

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves multiple steps. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. The chloro-substituted pyrazole is then synthesized by introducing the chloro group using chlorinating agents. The final step involves the coupling of the chloro-substituted pyrazole with the methoxyphenyl groups under specific reaction conditions, such as the use of catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole include other pyrazole derivatives such as:

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H23ClN4O2/c1-4-21-22(16-7-5-9-19(11-16)29-2)26-28(15-27-14-18(24)13-25-27)23(21)17-8-6-10-20(12-17)30-3/h5-14H,4,15H2,1-3H3

InChI Key

ZXILDPJLMAIZBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C=C(C=N3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.